tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate
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Overview
Description
tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate: is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a phenyl group attached to the glycine moiety. Such compounds are often used in peptide synthesis and as intermediates in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Amide Bond: The protected amino acid is then coupled with glycine tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Carboxylic acid.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as a building block for the preparation of more complex molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes involved in peptide metabolism.
Medicine
Drug Development: It is explored as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved are typically related to the enzymes and receptors that interact with the peptide or its derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)alaninate
- tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)valinate
Uniqueness
The uniqueness of tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its combination of protecting groups and functional groups makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 2-[[2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
ZOXASPFNGNUTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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